REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[CH3:9][C:10]([O:21][C:22]1[CH:27]=[C:26]([CH3:28])[CH:25]=[C:24]([CH3:29])[C:23]=1[CH3:30])([CH3:20])[CH:11]([C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1)O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:9][C:10]1([CH3:20])[CH:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[C:27]2[C:26]([CH3:28])=[CH:25][C:24]([CH3:29])=[C:23]([CH3:30])[C:22]=2[O:21]1 |f:2.3|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol
|
Quantity
|
253.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(O)C1=CC=C(C=C1)C)(C)OC1=C(C(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
1260 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
756 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
for 1 hour under reflux
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The toluene layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropanol (1511 mL)
|
Type
|
ADDITION
|
Details
|
water (756 mL) was added
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C1C1=CC=C(C=C1)C)C(=CC(=C2C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176.33 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |